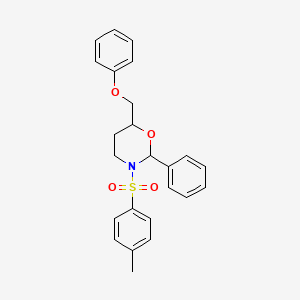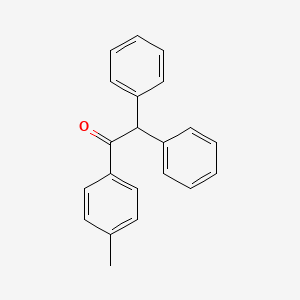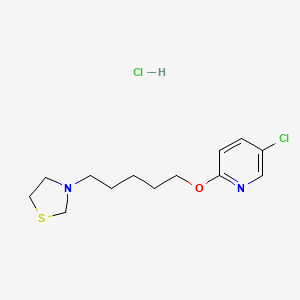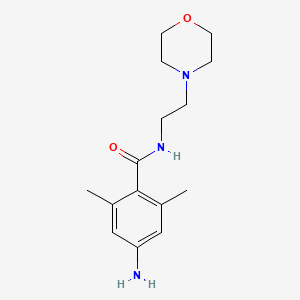
Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)-: is an organic compound with a complex structure that includes an amide group, an amino group, and a morpholinoethyl group. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2,6-dimethylbenzoic acid and 2-morpholinoethylamine.
Condensation Reaction: The carboxylic acid group of 4-amino-2,6-dimethylbenzoic acid reacts with the amine group of 2-morpholinoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted benzamides
科学研究应用
Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
4-Aminobenzamide: Contains an amino group at the para position.
N-(2-Morpholinoethyl)benzamide: Contains a morpholinoethyl group.
Uniqueness
Benzamide, 4-amino-2,6-dimethyl-N-(2-morpholinoethyl)- is unique due to the presence of both the amino and morpholinoethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
属性
CAS 编号 |
39728-50-2 |
|---|---|
分子式 |
C15H23N3O2 |
分子量 |
277.36 g/mol |
IUPAC 名称 |
4-amino-2,6-dimethyl-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C15H23N3O2/c1-11-9-13(16)10-12(2)14(11)15(19)17-3-4-18-5-7-20-8-6-18/h9-10H,3-8,16H2,1-2H3,(H,17,19) |
InChI 键 |
PJKDRPSVSBTBIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C(=O)NCCN2CCOCC2)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


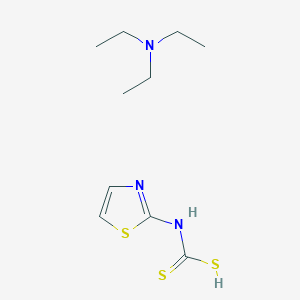
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)
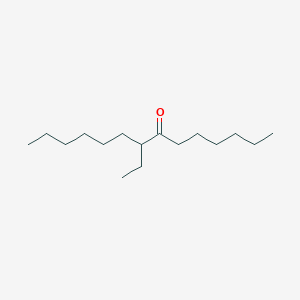
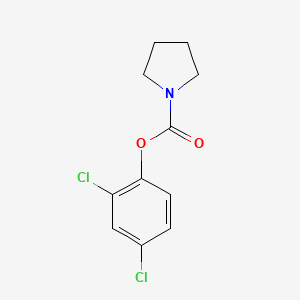
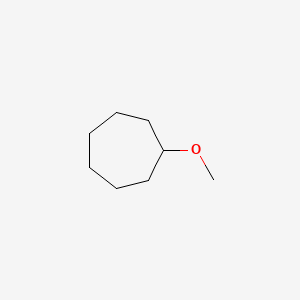
phosphanium bromide](/img/structure/B14667760.png)
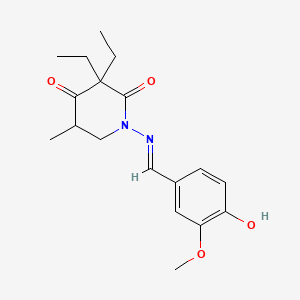
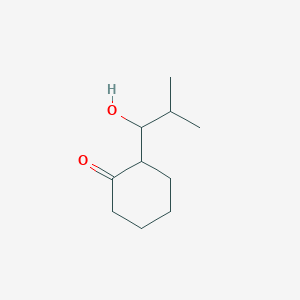
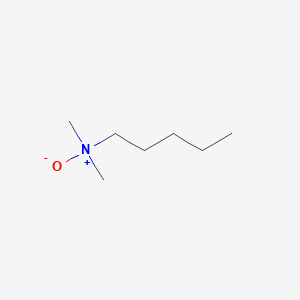
![1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one](/img/structure/B14667775.png)
![2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14667782.png)
